molecular formula C10H8F2O B1502600 3-(2,6-Difluorophenyl)cyclobutan-1-one

3-(2,6-Difluorophenyl)cyclobutan-1-one

Cat. No.: B1502600
M. Wt: 182.17 g/mol
InChI Key: WWPNBDFXAYRBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluorophenyl)cyclobutan-1-one ( 1080636-34-5) is a fluorinated cyclobutanone building block of high interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 10 H 8 F 2 O and a molecular weight of 182.17 g/mol, this compound features a cyclobutanone ring substituted with a 2,6-difluorophenyl group, a structure that offers both steric constraint and electronic modulation for designing novel molecular architectures [ ][ ]. This compound serves as a versatile precursor in the synthesis of complex scaffolds. Research indicates that structurally similar difluorophenyl cyclobutane derivatives are key intermediates in photodimerization studies, yielding stereospecific cyclobutane dimers with potential material and pharmaceutical applications [ ]. Furthermore, the 2,6-difluorophenyl motif is a recognized pharmacophore in medicinal chemistry, often associated with improved biological activity and metabolic stability. Chalcone derivatives based on this scaffold, for instance, have demonstrated significant antiproliferative activity in vitro against human colorectal cancer (HT29) and human gastric cancer (SGC7901) cell lines, highlighting the therapeutic potential of this chemical series [ ]. As a specialized building block, it is ideal for developing strained systems like bicyclobutanes, which are valuable in complexity-generating reactions due to their high strain energy and unique reactivity [ ]. Our product is guaranteed high purity and is strictly for research and development use only. This product is not intended for diagnostic or therapeutic applications in humans or animals, and must be handled by technically qualified individuals [ ].

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

3-(2,6-difluorophenyl)cyclobutan-1-one

InChI

InChI=1S/C10H8F2O/c11-8-2-1-3-9(12)10(8)6-4-7(13)5-6/h1-3,6H,4-5H2

InChI Key

WWPNBDFXAYRBJB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Cyclobutanone Formation via Acylation and Cyclization

A classical approach to prepare cyclobutanone derivatives involves acylation of a cyclobutyl precursor followed by ring closure. For example, 6-cyclobutyl-4-hydroxy-2H-pyran-2-one derivatives have been acylated with 2-fluorobenzoyl chloride to yield related cyclobutanone structures. This method uses:

  • Starting material: 6-cyclobutyl-4-hydroxy-2H-pyran-2-one.
  • Acylation reagent: 2-fluorobenzoyl chloride.
  • Conditions: Typical acylation conditions in organic solvents such as dichloromethane.
  • Subsequent cyclization steps under acidic conditions (e.g., HBr in acetic acid) to form the cyclobutanone ring.

This route has been utilized to synthesize 2,3-substituted chromenopyridine derivatives bearing cyclobutyl groups, indicating its applicability to fluorinated aromatic substituents like 2,6-difluorophenyl.

Lewis Acid-Catalyzed Skeletal Rearrangement

A more modern and stereoselective method involves Lewis acid catalysis to promote skeletal rearrangements leading to cyclobutanone frameworks. Specifically, tris-(2,6-difluorophenyl)borane has been employed as a Lewis acid catalyst to facilitate the formation of cyclobutanone derivatives from suitable precursors.

  • Catalyst: tris-(2,6-difluorophenyl)borane.
  • Reaction type: Skeletal rearrangement.
  • Conditions: Catalytic amounts of Lewis acid combined with its tetraalkylammonium hydride counterpart.
  • Outcome: High stereoselectivity and yield of cyclobutanone products.
  • Mechanistic insight: The process involves transient formation of intermediates such as cyclobutanes or dihydropyrans, which rearrange to the target cyclobutanone structure.

Comparative Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Limitations
Acylation and Cyclization 2-Fluorobenzoyl chloride, AcOH, HBr in AcOH Room temp to reflux, acidic media Straightforward, scalable Multi-step, requires cyclobutyl precursor
Lewis Acid-Catalyzed Rearrangement tris-(2,6-difluorophenyl)borane, tetraalkylammonium hydride Room temp, catalytic amounts High stereoselectivity, modular Requires specialized catalysts
Radical Bromination of Cyclopropyl Ketones N-Bromosuccinimide, benzoyl peroxide, AIBN Reflux or 0–85 °C, several hours Good yields, versatile intermediates Radical conditions, possible side reactions

Research Findings and Notes

  • The Lewis acid catalysis method with tris-(2,6-difluorophenyl)borane is notable for enabling stereoselective one-step synthesis of complex cyclobutanone frameworks, which could be leveraged for 3-(2,6-Difluorophenyl)cyclobutan-1-one preparation.
  • The acylation/cyclization approach has been well-documented in synthesizing cyclobutyl-substituted heterocycles and can be adapted for fluorinated aromatic systems.
  • Radical bromination of cyclopropyl ketones provides a useful intermediate for ring expansion to cyclobutanones; however, this method requires careful control of reaction conditions to maximize yield and purity.
  • No direct, single-step synthesis of this compound was found in the literature, indicating that the compound is typically prepared via multi-step sequences involving functional group transformations and ring construction.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2,6-difluorobenzoic acid.

    Reduction: Formation of 3-(2,6-difluorophenyl)cyclobutanol.

    Substitution: Formation of 3-(2,6-dimethoxyphenyl)cyclobutanone.

Scientific Research Applications

Overview

3-(2,6-Difluorophenyl)cyclobutan-1-one is a cyclic organic compound with significant potential in various scientific research fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclobutanone ring substituted with a 2,6-difluorophenyl group, lends itself to diverse applications ranging from drug development to specialty chemical production.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its unique biological activity profile:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research indicates potential anticancer properties, with ongoing investigations into its mechanisms of action against various cancer cell lines.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Precursor for Complex Molecules : It is utilized in the synthesis of more complex organic compounds, facilitating the development of novel pharmaceuticals and biologically active molecules.

Biological Studies

Research has focused on the biological interactions of this compound:

  • Mechanism of Action : Studies suggest that this compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, its fluorine atoms can enhance binding affinity to target proteins, thereby increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichloro-phenyl)-cyclobutanone
  • 3-(2,6-Dibromo-phenyl)-cyclobutanone
  • 3-(2,6-Dimethyl-phenyl)-cyclobutanone

Uniqueness

3-(2,6-Difluorophenyl)cyclobutan-1-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,6-Difluorophenyl)cyclobutan-1-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cyclization or cross-coupling reactions. For example, fluorinated aryl groups can be introduced using Suzuki-Miyaura coupling with boronic acids (e.g., 3-benzyloxy-2,6-difluorophenylboronic acid) . Optimization involves controlling reaction temperature (e.g., 60–80°C for coupling) and using catalysts like Pd(PPh₃)₄. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity . Yield improvements may require inert atmospheres (N₂/Ar) to prevent side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is key for determining crystal structure and confirming stereochemistry . Complementary techniques include:

  • NMR : ¹⁹F NMR to verify fluorine substitution patterns and ¹H/¹³C NMR for cyclobutanone ring conformation.
  • Mass Spectrometry : High-resolution ESI-MS or LC-MS (e.g., UHPLC-ESI-MS) to confirm molecular weight and purity (>95%) .

Q. What are the reactivity trends of the cyclobutanone ring in nucleophilic additions or ring-opening reactions?

  • Methodological Answer : The cyclobutanone’s strained ring enhances reactivity toward nucleophiles (e.g., Grignard reagents). Steric hindrance from the 2,6-difluorophenyl group directs nucleophilic attack to the less hindered carbonyl position. Kinetic studies (monitored via in situ IR or HPLC) can quantify reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Advanced Research Questions

Q. How do electronic effects of the 2,6-difluorophenyl group influence the compound’s physicochemical properties and biological interactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases the compound’s lipophilicity (logP) and metabolic stability, critical for drug design. Computational modeling (e.g., DFT calculations) predicts charge distribution and binding affinities to targets like kinases or HDACs . Experimentally, partition coefficient (logD) measurements (shake-flask method, pH 7.4) and microsomal stability assays validate these properties .

Q. What strategies mitigate regioselectivity challenges during functionalization of the cyclobutanone ring?

  • Methodological Answer : Regioselective functionalization can be achieved via:

  • Directed C-H Activation : Using palladium catalysts with directing groups (e.g., pyridine auxiliaries) to target specific positions.
  • Steric Control : Bulky ligands (e.g., BrettPhos) in cross-coupling reactions to favor less hindered sites .
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products, while higher temperatures drive thermodynamic outcomes.

Q. How can discrepancies in biological activity data be resolved when testing this compound derivatives?

  • Methodological Answer : Contradictory results (e.g., varying IC₅₀ values in kinase assays) may arise from impurities or aggregation. Solutions include:

  • Repurification : Re-running column chromatography or preparative HPLC.
  • Aggregation Testing : Dynamic light scattering (DLS) to detect colloidal aggregates.
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What role does the compound play in developing dual-target inhibitors (e.g., BRAF/HDAC), and how are synergistic effects evaluated?

  • Methodological Answer : The difluorophenyl group enhances binding to hydrophobic pockets in both BRAF and HDAC enzymes. Synergy is assessed via:

  • Combinatorial Index (CI) : Calculated using Chou-Talalay method in cell viability assays.
  • Proteomic Profiling : SILAC (stable isotope labeling by amino acids in cell culture) to identify downstream targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.